4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide
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Overview
Description
4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a sulfanyl linkage, a methylphenyl group, and a nitrobenzenecarboxamide moiety
Preparation Methods
The synthesis of 4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorothiophenol with 2-methylphenylamine to form an intermediate, which is then reacted with 3-nitrobenzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, the nitro group can participate in redox reactions, influencing cellular oxidative stress levels .
Comparison with Similar Compounds
Similar compounds to 4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide include other nitrobenzenecarboxamides and chlorophenyl derivatives. These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity. The unique combination of a chlorophenyl group, sulfanyl linkage, and nitrobenzenecarboxamide moiety in this compound distinguishes it from other related compounds .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-(2-methylphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3S/c1-13-4-2-3-5-17(13)22-20(24)14-6-11-19(18(12-14)23(25)26)27-16-9-7-15(21)8-10-16/h2-12H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRDDYXVNWQLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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